4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-4-carbaldehyde with appropriate benzaldehyde derivatives. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde may involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzoic acid.
Reduction: 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate
- Coumarinyl chalcones
Comparison
4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde is unique due to the presence of both a methoxy group and a benzaldehyde group on the chromen-2-one structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development. Similar compounds may share some structural features but differ in their specific functional groups and resulting activities .
Properties
CAS No. |
820209-64-1 |
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Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
4-(6-methoxy-2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O4/c1-20-13-6-7-16-15(8-13)14(9-17(19)21-16)12-4-2-11(10-18)3-5-12/h2-10H,1H3 |
InChI Key |
ZJRPEWLQKZTXEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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